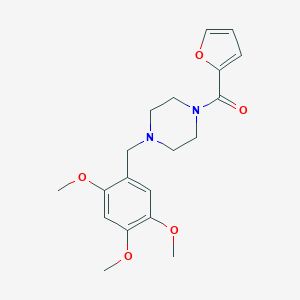
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as FPPP, is a chemical compound that has gained significant attention in the field of scientific research. FPPP is a piperazine derivative that has been synthesized through various methods and has been studied for its potential applications in the field of pharmacology.
Mechanism of Action
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide exerts its effects by binding to various receptors in the central nervous system, including the dopamine, serotonin, and adrenergic receptors. It has been found to have both agonistic and antagonistic effects on these receptors, which can result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been found to increase the release of dopamine, serotonin, and norepinephrine, which can result in a range of physiological effects, including increased heart rate, blood pressure, and respiration.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and its potential use as a treatment for neuropsychiatric disorders. However, N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide also has several limitations, including its potential for abuse and its potential for toxicity at high doses.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, including the study of its potential use as a treatment for various neuropsychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, further research is needed to understand the mechanisms of action of N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide and its effects on various neurotransmitter systems in the central nervous system. Finally, research is needed to determine the potential for N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide to be used in combination with other drugs for the treatment of neuropsychiatric disorders.
Synthesis Methods
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can be synthesized through various methods, including the reaction of 4-fluoroaniline with 1-benzylpiperazine, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 4-fluoroaniline with 1-(4-chlorobenzyl)piperazine, followed by the reduction of the intermediate with lithium aluminum hydride.
Scientific Research Applications
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been studied extensively for its potential applications in the field of pharmacology. It has been found to have both agonistic and antagonistic effects on various receptors in the central nervous system, including the dopamine, serotonin, and adrenergic receptors. N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been studied for its potential use as a treatment for various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
properties
Product Name |
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
|---|---|
Molecular Formula |
C19H22FN3O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H22FN3O/c20-16-6-8-17(9-7-16)21-19(24)10-11-22-12-14-23(15-13-22)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) |
InChI Key |
AYHUHAMCGVGNLR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B248739.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B248741.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248742.png)

![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)
![(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)

methanone](/img/structure/B248757.png)